molecular formula C23H21ClN6O3 B611354 THPP-1 CAS No. 1257051-63-0

THPP-1

Cat. No. B611354
M. Wt: 464.91
InChI Key: JBHLOPKIPKTRSU-UHFFFAOYSA-N
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Description

THPP-1 is a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor, with Ki values of 1 nM and 1.3 nM for human and rat PDE10A, respectively . It has excellent pharmacokinetic properties in preclinical species . It’s also used as a reducing agent for the reductive cleavage of disulfide bonds in small molecules in both aqueous–organic media .


Molecular Structure Analysis

The chemical formula of THPP-1 is C23H21ClN6O3 . Its exact mass is 464.14 and its molecular weight is 464.910 . The elemental analysis shows that it contains Carbon (59.42%), Hydrogen (4.55%), Chlorine (7.63%), Nitrogen (18.08%), and Oxygen (10.32%) .

Scientific Research Applications

Photodynamic Therapy and Imaging

  • Photodynamic Activity and Imaging Applications : A novel water-soluble porphyrin THPP and its derivative, Zn-THPP, exhibit high photodynamic activity in vitro, superior to the FDA-approved Photofrin. THPP induces apoptotic cell death through reactive oxygen species and is effective in photodynamic therapy. Additionally, THPP demonstrates rapid cellular uptake and nuclear localization, making it suitable for live cell near-infrared (NIR) nucleus imaging (Karunakaran et al., 2013).

Spectroscopic Characterization for Photodynamic Therapy (PDT)

  • Spectroscopic Properties in PDT : Meso-Tetrakis (4-hydroxylphenyl) porphyrin (THPP) has been studied for its spectroscopic properties in various supramolecular systems. Its interaction with β-cyclodextrin derivatives significantly enhances fluorescence, beneficial for photodynamic therapy applications. The study highlights THPP's potential in pharmacokinetics and biodistribution studies (Guo et al., 2005).

Pyrotechnic Combustion in Aerospace Propulsion

  • Role in Pyrotechnic Combustion : Titanium hydride potassium perchlorate (THPP) is a key component in pyrotechnic initiators, particularly in aerospace propulsion. Research has focused on understanding the effects of hygrothermal aging on THPP's combustion properties, which are critical for the performance and safety of pyrotechnic systems (Oh et al., 2018).

Cellular Uptake and Localization Studies

  • Subcellular Localization in Cells : The uptake and localization of THPP were studied using fluorescence digital imaging microscopy. THPP was observed to be internalized slowly and exhibited a particulate distribution in the cytoplasm of human dermal fibroblasts. This contrasts with rapid uptake and nuclear localization of other porphyrins, providing insights into the behavior of THPP in cellular environments (Georgiou et al., 1994).

Thermal Degradation in Pyrotechnics

  • Thermal Degradation Analysis : The thermal degradation of aged THPP in pyrotechnic compositions was investigated, focusing on the impact of aging on its performance. The study employed thermal analysis techniques to understand the activation energy and degradation characteristics of THPP, relevant for its use in pyrotechnic applications (Sorensen et al., 2006).

Photodynamic Therapy with Mitochondria Targeting

  • Mitochondria-Targeted Photodynamic Therapy : Research has explored using THPP for mitochondria-targeted photodynamic therapy. The study developed a method for water-solubilization and thermal stimuli-triggered release of THPP using thermoresponsive hydroxypropyl cellulose. This approach enhances THPP's potential as an effective treatment strategy in cancer therapy (Kawasaki et al., 2021).

Safety And Hazards

THPP-1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research suggests that PDE10A inhibition, such as with THPP-1, produces antipsychotic-like effects in higher species . Combination therapy with PDE10A inhibitors may produce more robust efficacy compared to monotherapies . These findings may carry implications for the manner in which clinical testing of PDE10A inhibitors is conducted .

properties

IUPAC Name

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLOPKIPKTRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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